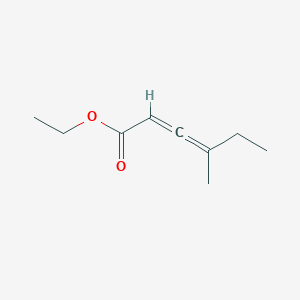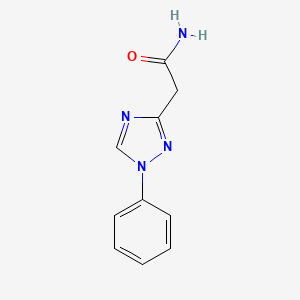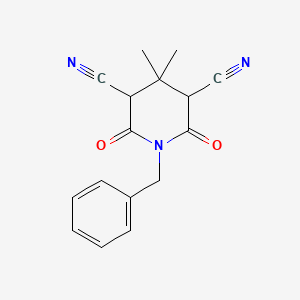
1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a heterocyclic compound with the molecular formula C₁₄H₁₄N₂O₂. It is characterized by a piperidine ring substituted with benzyl, dimethyl, dioxo, and dicarbonitrile groups.
Méthodes De Préparation
The synthesis of 1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl and Dimethyl Groups: Benzyl and dimethyl groups are introduced via alkylation reactions.
Oxidation and Nitrile Formation:
Analyse Des Réactions Chimiques
1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl and dimethyl groups can undergo substitution reactions with various reagents.
Hydrolysis: The nitrile groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
1-Benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile can be compared with similar compounds such as:
1-Benzyl-4,6-dimethylpyridin-2(1H)-one: This compound has a similar benzyl and dimethyl substitution but differs in the ring structure and functional groups.
1-Benzylpyrazole-4-boronic acid pinacol ester: This compound shares the benzyl group but has different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it valuable for specialized research applications.
Propriétés
Numéro CAS |
64729-45-9 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
1-benzyl-4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H15N3O2/c1-16(2)12(8-17)14(20)19(15(21)13(16)9-18)10-11-6-4-3-5-7-11/h3-7,12-13H,10H2,1-2H3 |
Clé InChI |
QOZJQFBSKQHYNQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(=O)N(C(=O)C1C#N)CC2=CC=CC=C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


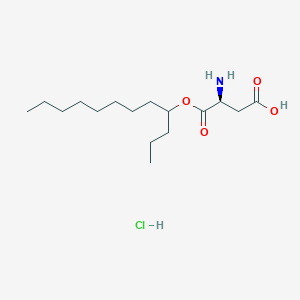
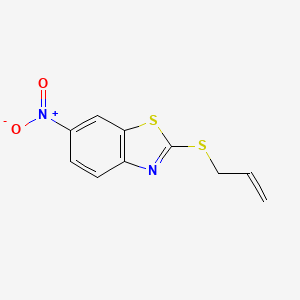
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
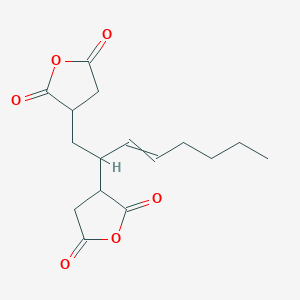

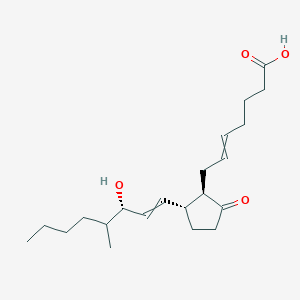
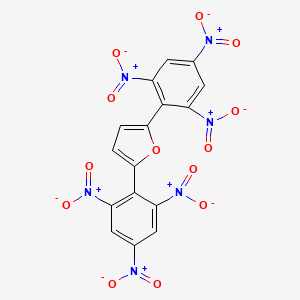

![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
